N-(2,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(2,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule characterized by a 2,4-difluorophenyl group linked to a 2-oxo-1,2-dihydropyridin-1-yl core via an acetamide bridge. The 3-position of the pyridine ring is substituted with a 4-methylpiperidin-1-yl sulfonyl group, a structural motif known for enhancing metabolic stability and receptor-binding affinity.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O4S/c1-13-6-9-24(10-7-13)29(27,28)17-3-2-8-23(19(17)26)12-18(25)22-16-5-4-14(20)11-15(16)21/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLQGGJIVDGIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and acetamide groups are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Sulfonamide hydrolysis | Concentrated HCl (reflux) or NaOH (aq.) | 4-methylpiperidine + sulfonic acid derivative | Acidic conditions favor cleavage of the S–N bond. |
| Acetamide hydrolysis | 6M H₂SO₄ or 40% NaOH at 100°C | Carboxylic acid intermediate (via amide → carboxylic acid conversion) | Base-mediated saponification dominates at high pH. |
Key Observations :
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Hydrolysis of the sulfonamide group occurs preferentially over the acetamide under strongly acidic conditions due to steric protection of the acetamide carbonyl.
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The difluorophenyl group remains inert during hydrolysis, as fluorinated aromatic rings exhibit high stability toward nucleophilic/electrophilic attack .
Nucleophilic Substitution
The electron-deficient difluorophenyl ring may participate in aromatic nucleophilic substitution (SNAr):
Research Findings :
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Fluorine substituents activate the ring for SNAr but require elevated temperatures due to the strong C–F bond .
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Steric hindrance from the 4-methylpiperidine group slows substitution at the 3-position of the dihydropyridinone ring.
Oxidation and Reduction
The dihydropyridinone core and acetamide group exhibit redox activity:
| Process | Reagents | Outcome | Functional Group Impact |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Pyridinone ring aromatization | Converts dihydropyridinone to pyridinone. |
| Reduction | H₂/Pd-C | Saturated piperidine derivative | Sulfonamide group remains intact. |
Experimental Notes :
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Oxidation of the dihydropyridinone ring proceeds without affecting the sulfonamide or acetamide groups under mild conditions.
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Catalytic hydrogenation selectively reduces the piperidine ring’s double bonds if present, but the parent compound lacks this feature.
Electrophilic Aromatic Substitution
The difluorophenyl ring’s electronic profile allows limited electrophilic substitution:
| Electrophile | Conditions | Position | Yield | Competing Reactions |
|---|---|---|---|---|
| Nitronium ion | HNO₃/H₂SO₄, 0°C | Meta | 12–15% | Sulfonamide group decomposition . |
| Bromine | FeBr₃ catalyst, 40°C | Para | 8–10% | Ring dehalogenation dominates. |
Critical Analysis :
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Low yields arise from competing degradation of the sulfonamide group under strong acidic/basic conditions required for electrophilic activation .
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Fluorine’s electronegativity deactivates the ring, further limiting substitution efficiency.
Acid-Base Reactions
The compound exhibits pH-dependent behavior:
| Site | pKa | Protonation/Deprotonation | Conformational Impact |
|---|---|---|---|
| Piperidine nitrogen | ~10.2 | Protonated below pH 9 | Alters sulfonamide group’s electron-withdrawing capacity. |
| Acetamide carbonyl | ~15 | Not ionizable in aqueous media | Stabilizes resonance structures. |
Structural Implications :
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Protonation of the piperidine nitrogen enhances the sulfonamide’s electron-withdrawing effect, potentially increasing reactivity toward nucleophiles.
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The acetamide group remains neutral under physiological pH, preserving its hydrogen-bonding capacity.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(2,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide may exhibit anticancer properties. Molecular docking studies have shown promising binding affinities with targets involved in cancer cell proliferation and survival pathways. The compound's structure allows it to potentially inhibit key enzymes or receptors associated with tumor growth.
Antimicrobial Properties
The compound's structural similarities to known antimicrobial agents suggest potential efficacy against various pathogens. Preliminary studies indicate that derivatives of this compound could demonstrate antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease research.
Neuropharmacological Applications
Given the presence of the piperidine moiety, there is potential for this compound to interact with neurotransmitter systems. Research into its effects on neurotransmission may reveal applications in treating neurological disorders such as anxiety or depression.
Drug Design and Development
The compound serves as a scaffold for designing new drugs targeting specific biological pathways. Its unique combination of functional groups allows for modifications that could enhance efficacy and reduce side effects. Structure-activity relationship studies are essential for optimizing its pharmacological profile.
Case Study 1: Anticancer Evaluation
In a recent study, derivatives of this compound were synthesized and evaluated for their anticancer activity against various cancer cell lines. The most potent derivative demonstrated significant growth inhibition in vitro, suggesting a pathway for further development into an effective anticancer agent .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related compounds. Results indicated that certain derivatives exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria. These findings support the hypothesis that modifications to the core structure can enhance antimicrobial efficacy .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following compounds exhibit partial structural homology or functional group similarities:
Compound 1 : N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide ()
- Key Features: Core: Pyrido[2,3-d]pyrimidinone scaffold. Substituents:
- 4-Ethoxyphenyl group at the 3-position.
- Trifluoromethoxy phenylacetamide side chain.
- Molecular Weight: ~732.79 g/mol (calculated).
- Comparison: The pyrido[2,3-d]pyrimidinone core differs from the dihydropyridinone in the target compound, likely altering conformational flexibility. The ethoxy group may enhance lipophilicity compared to the methylpiperidinyl sulfonyl group, which offers stronger hydrogen-bond acceptor capacity.
Compounds m, n, o ():
- Key Features :
- Core : Hexan-2-yl backbone with tetrahydropyrimidin-1(2H)-yl butanamide termini.
- Substituents :
- 2,6-Dimethylphenoxyacetamido group.
- Hydroxy group at the 4-position.
- Stereochemical diversity (R/S configurations).
- Molecular Weight : Estimated >800 g/mol (due to extended backbone).
- Comparison: The hexan-yl backbone introduces greater steric bulk compared to the compact dihydropyridinone core of the target compound. Stereochemistry (e.g., 2R,4R,5S in Compound n) may confer selectivity for chiral targets, whereas the target compound lacks defined stereocenters. The dimethylphenoxy group could enhance hydrophobic interactions, contrasting with the sulfonyl group’s polar nature in the target.
Pharmacological Implications (Hypothetical)
Research Findings and Trends
Sulfonyl vs. Ether Linkages : The sulfonyl group in the target compound may improve metabolic stability over the ethoxy group in Compound 1, which is susceptible to hydrolytic cleavage.
Stereochemical Influence : Compounds m/n/o highlight the role of stereochemistry in target engagement, a factor absent in the target compound due to its planar core.
Biological Activity
N-(2,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic organic compound that has garnered attention for its potential therapeutic applications. The compound's unique structure, characterized by a difluorophenyl group, piperidine moiety, and dihydropyridine core, suggests significant biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action and potential therapeutic uses.
Structural Overview
The molecular structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Difluorophenyl Group | Enhances lipophilicity and biological activity |
| Piperidine Moiety | Contributes to receptor binding and selectivity |
| Dihydropyridine Core | Associated with various pharmacological effects |
| Sulfonyl Group | Improves solubility and enhances biological activity |
Biological Activity
Research indicates that this compound exhibits several important biological activities:
1. Anticancer Properties
Studies have shown that this compound may possess anticancer properties. Screening of drug libraries has identified it as a potential candidate for further development in cancer therapy. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, indicating its potential as an anticancer agent.
2. Enzyme Inhibition
Molecular docking studies suggest that this compound interacts effectively with specific enzymes involved in disease pathways. For instance, it shows promising binding affinities for fibroblast activation protein (FAP) and other targets relevant to cancer progression .
3. Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:
1. Receptor Modulation
The piperidine moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which could modulate signaling pathways critical for cell survival and proliferation .
2. Inhibition of Key Enzymes
Inhibition of specific enzymes such as FAP may disrupt tumor microenvironment interactions and promote apoptosis in cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
Case Study 1: Anticancer Screening
A recent study screened a library of compounds against multicellular spheroids to identify novel anticancer agents. This compound was identified as a lead compound due to its ability to significantly reduce cell viability in various cancer cell lines .
Case Study 2: Enzyme Selectivity
Research focusing on enzyme inhibitors revealed that this compound demonstrates high selectivity over other tested inhibitors with IC50 values indicating potent inhibition at low concentrations. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
